6-amino-2,3-dihydro-1H-pyrrolizin-1-one
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Overview
Description
6-amino-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic compound with the molecular formula C₇H₈N₂O. It is a derivative of pyrrolizinone and contains an amino group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dihydro-1H-pyrrolizin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-pyrrolidinone with an amine source under acidic or basic conditions to introduce the amino group at the desired position .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
6-amino-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in various biochemical pathways, modulating enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolizin-1-one: Lacks the amino group at the 6th position.
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: Contains a different ring structure and substitution pattern.
Uniqueness
6-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 6th position allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6-amino-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H8N2O/c8-5-3-6-7(10)1-2-9(6)4-5/h3-4H,1-2,8H2 |
InChI Key |
ZDCIVWAKJKKECN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C=C2C1=O)N |
Origin of Product |
United States |
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